
Rha-PEG3-SMCC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rha-PEG3-SMCC is a compound that serves as an antibody-drug conjugate linkage agent with robust antitumor properties. It integrates a protein crosslinker, SMCC, with a non-cleavable linker, Rha-PEG3 . This compound is primarily used in the construction of antibody-drug conjugates, which are pivotal in targeted cancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
Rha-PEG3-SMCC is synthesized by integrating the protein crosslinker SMCC with the non-cleavable linker Rha-PEG3 . The synthesis involves the following steps:
Activation of SMCC: SMCC is activated to form a reactive intermediate.
Linking with Rha-PEG3: The activated SMCC is then reacted with Rha-PEG3 under controlled conditions to form the final compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Activation: Large quantities of SMCC are activated.
Controlled Reaction: The activated SMCC is reacted with Rha-PEG3 in large reactors under stringent conditions to ensure consistency and quality.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
Rha-PEG3-SMCC undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition Reactions: It can also undergo addition reactions where new atoms are added to the molecule.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Electrophiles: For addition reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. the primary focus is on forming stable conjugates that can be used in antibody-drug conjugates.
科学研究应用
Rha-PEG3-SMCC has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapies.
Medicine: Used in the formulation of drugs that target specific cancer cells, minimizing damage to healthy cells.
Industry: Employed in the production of bioconjugates and other specialized compounds for research and therapeutic purposes .
作用机制
Rha-PEG3-SMCC exerts its effects by acting as a linker in antibody-drug conjugates. The mechanism involves:
Binding to Antibodies: The compound binds to antibodies through the SMCC crosslinker.
Targeting Cancer Cells: The antibody-drug conjugate targets specific cancer cells, delivering the cytotoxic drug directly to the tumor.
Inducing Cell Death: The cytotoxic drug induces cell death in the targeted cancer cells, thereby reducing tumor growth
相似化合物的比较
Similar Compounds
Some compounds similar to Rha-PEG3-SMCC include:
MCC-PEG3-SMCC: Another antibody-drug conjugate linker with similar properties.
MCC-PEG4-SMCC: A variant with an additional ethylene glycol unit, providing different solubility and stability characteristics.
Uniqueness
This compound is unique due to its specific structure, which provides a stable and non-cleavable linkage in antibody-drug conjugates. This stability is crucial for ensuring that the cytotoxic drug is delivered specifically to the target cells without premature release .
属性
分子式 |
C24H38N2O10 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[2-[2-[2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethoxy]ethoxy]ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H38N2O10/c1-15-20(29)21(30)22(31)24(36-15)35-13-12-34-11-10-33-9-8-25-23(32)17-4-2-16(3-5-17)14-26-18(27)6-7-19(26)28/h6-7,15-17,20-22,24,29-31H,2-5,8-14H2,1H3,(H,25,32)/t15-,16?,17?,20-,21+,22+,24+/m0/s1 |
InChI 键 |
CLOIIBZJFRYAHR-LDTYLSHESA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCCOCCOCCNC(=O)C2CCC(CC2)CN3C(=O)C=CC3=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


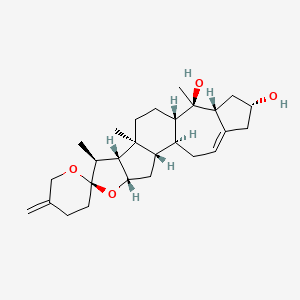

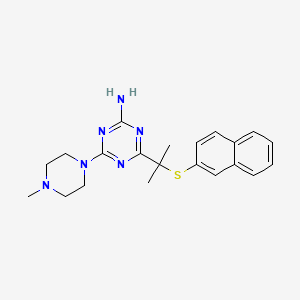
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

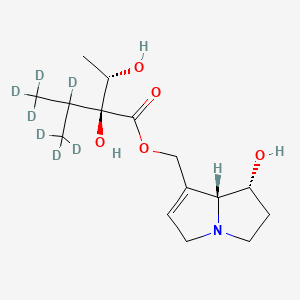
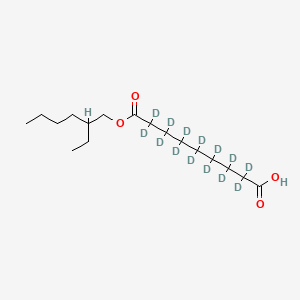
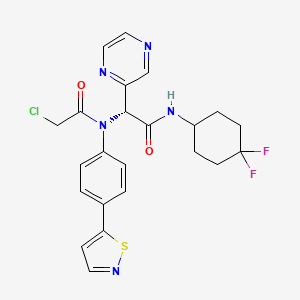
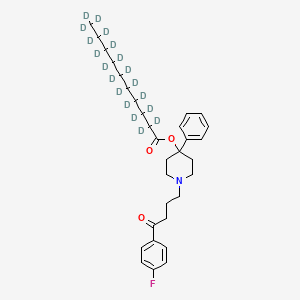
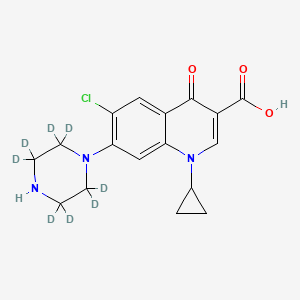


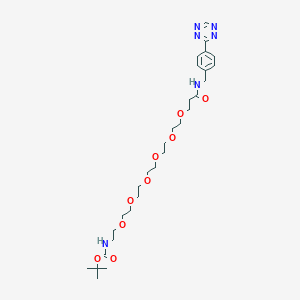
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
